2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose involves several key steps, including protection of hydroxyl groups, activation of the anomeric center, and selective glycosylation reactions. Stereoselective synthesis methods have been developed using various derivatives of D-glucopyranoses and L-fucopyranoses, employing conditions that favor the formation of desired glycosidic bonds with high yield and selectivity (Koto et al., 1983).

Molecular Structure Analysis

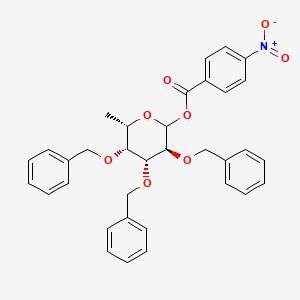

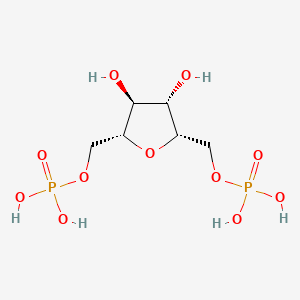

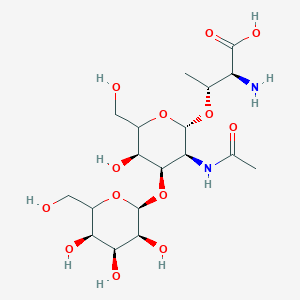

The molecular structure of 2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose is characterized by its protected hydroxyl groups and the nitrobenzoyl ester at the anomeric position. These features are crucial for its reactivity and selectivity in glycosylation reactions. The precise arrangement of protecting groups and the presence of the nitrobenzoyl ester enable controlled reactivity, facilitating the synthesis of complex oligosaccharides.

Chemical Reactions and Properties

This compound participates in key chemical reactions, including glycosylation and deprotection steps, critical for the synthesis of glycoconjugates. The nitrobenzoyl group serves as a leaving group in glycosylation reactions, while the benzyl protections stabilize the molecule and prevent undesired side reactions. The use of specific reagents and conditions allows for the stereoselective formation of glycosidic bonds, illustrating the compound's versatile reactivity (Collins & Munasinghe, 1983).

Aplicaciones Científicas De Investigación

Synthesis of Complex Carbohydrates

The compound is utilized in the synthesis of complex carbohydrates, including disaccharides and oligosaccharides. For instance, it has been used in the Koenigs-Knorr reaction, a classical method for glycoside bond formation, to synthesize α-L-linked disaccharides (Deiter-Juszynski & Flowers, 1971). This reaction forms the basis for constructing more complex sugar structures, which are essential for understanding carbohydrate-based biological interactions.

Studies on Glycosylation Reactions

Research has also focused on understanding the effects of nucleophilic substituents on the stereochemistry of glycosylation reactions, with this compound playing a key role in stereospecific synthesis of disaccharides (Flowers, 1979). These studies are crucial for devising strategies for the synthesis of glycosides with defined anomeric configurations, which is vital for the development of carbohydrate-based drugs.

Synthesis of Glycosylated Natural Products

The compound has been instrumental in synthesizing glycosylated natural products, such as those found in bacterial polysaccharides. One study described the synthesis of oligosaccharides containing both α- and β-anomeric configurations in the same molecule, which mimic structures occurring in some extracellular bacterial polysaccharides (Flowers, 1983). These synthesized molecules are important for studying the biological functions of complex carbohydrates in microbial pathogenesis and immune responses.

Propiedades

IUPAC Name |

[(3S,4R,5R,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33NO8/c1-24-30(39-21-25-11-5-2-6-12-25)31(40-22-26-13-7-3-8-14-26)32(41-23-27-15-9-4-10-16-27)34(42-24)43-33(36)28-17-19-29(20-18-28)35(37)38/h2-20,24,30-32,34H,21-23H2,1H3/t24-,30+,31+,32-,34?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWKKDQDBGGPFW-DPCMSISUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Tri-O-benzyl-1-O-(4-nitrobenzoyl)-L-fucopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine](/img/structure/B1140002.png)

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)